Methyl pivaloylacetate
Overview
Description
Mechanism of Action
Methyl pivaloylacetate, also known as Methyl 4,4-dimethyl-3-oxopentanoate, is a chemical compound with the molecular formula C8H14O3 . This compound is used in various chemical reactions and has several applications in organic synthesis
Target of Action
It is known to be used as a substrate in various chemical reactions .
Mode of Action
This compound is used as a substrate in the synthesis of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Methyl pivaloylacetate plays a significant role in biochemical reactions, particularly as a substrate in various synthetic processes. It interacts with enzymes such as indium chloride-catalyzed syntheses, where it is used to produce dibenzo derivatives . The nature of these interactions involves the formation of intermediate compounds that facilitate the synthesis of more complex molecules. This compound’s interaction with these enzymes highlights its importance in biochemical synthesis and its utility in creating diverse chemical structures.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of α-oxoketene and carbomethoxypivaloylketene can impact cellular metabolic pathways . These interactions can lead to changes in cellular function, including alterations in metabolic flux and the regulation of gene expression. The compound’s ability to modulate these processes underscores its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to enzymes and proteins, altering their activity and function. This binding can result in the inhibition of certain enzymatic pathways or the activation of others, depending on the specific context of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of α-oxoketene and carbomethoxypivaloylketene . These pathways involve interactions with enzymes and cofactors that facilitate the conversion of this compound into various metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites within cells. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The distribution of this compound can affect its biochemical activity and influence its overall impact on cellular function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may be directed to the mitochondria, where it can participate in metabolic processes, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pivaloylacetate can be synthesized through the esterification of pivaloylacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced by decarbonylating a pivaloylpyruvic acid ester in the presence of an inorganic oxide catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl pivaloylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl pivaloylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
- Methyl 4,4,4-trimethylacetoacetate
- Methyl 4,4-dimethyl-3-oxovalerate
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Comparison: Methyl pivaloylacetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its bulky tert-butyl group provides steric hindrance, influencing its reactivity in chemical reactions .
Properties
IUPAC Name |
methyl 4,4-dimethyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCFTMJPRXBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042149 | |
Record name | Methyl pivaloylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55107-14-7 | |
Record name | Methyl 4,4-dimethyl-3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55107-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pivaloylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055107147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pivaloylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pivaloylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pivaloylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PIVALOYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CQ34TA4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl pivaloylacetate be used as a building block for other organic compounds?
A2: Yes, this compound serves as a versatile building block in organic synthesis. One example is its use in the formation of γ-keto esters. Reacting Methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc leads to the production of Methyl 5,5-dimethyl-4-oxohexanoate []. This reaction highlights the potential of this compound as a precursor for synthesizing structurally diverse compounds.
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